Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde in the presence of a catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and catalysts to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives.
Scientific Research Applications
Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-5-imidazolecarboxylate
- 1H-Imidazole, 1-methyl-
- Ethyl 1-trityl-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 1-butyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-13-8-12-10(9(13)3)11(14)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HBBBPJPTWVCNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC(=C1C)C(=O)OCC |
Origin of Product |
United States |
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